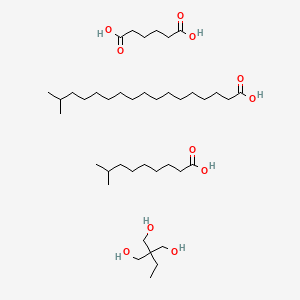
Einecs 284-321-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 284-321-3, also known as hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane, is a complex ester compound. It is primarily used in various industrial applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane involves esterification reactions. The primary reactants include hexanedioic acid, isodecanoic acid, isooctadecanoic acid, and trimethylolpropane. The reaction typically occurs under acidic conditions, with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of ester bonds, resulting in the desired ester compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The reaction is monitored to ensure complete esterification, and the resulting product is purified through distillation or other separation techniques to obtain the final ester compound.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols and amines, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of lubricants, plasticizers, and other industrial products due to its stability and chemical properties.
Mechanism of Action
The mechanism of action of hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then interact with biological molecules or participate in further chemical reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, mixed esters with isodecanoic acid and trimethylolpropane: .
Hexanedioic acid, mixed esters with isooctadecanoic acid and trimethylolpropane: .
Uniqueness
Hexanedioic acid, mixed esters with isodecanoic acid, isooctadecanoic acid, and trimethylolpropane is unique due to its combination of ester groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, including as a lubricant and plasticizer. Its stability and reactivity also make it valuable in synthetic chemistry and industrial processes.
Properties
CAS No. |
84852-12-0 |
|---|---|
Molecular Formula |
C40H80O11 |
Molecular Weight |
737.1 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;16-methylheptadecanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C18H36O2.C10H20O2.C6H10O4.C6H14O3/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-9(2)7-5-3-4-6-8-10(11)12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h17H,3-16H2,1-2H3,(H,19,20);9H,3-8H2,1-2H3,(H,11,12);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI Key |
GVLIODWRRSYJDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCC(=O)O.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















